Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate
Description
Properties
CAS No. |
52053-72-2 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C11H21NO3/c1-6-15-11(14)7-10(13)12(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
GSHODLHJGNOQOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Under Acidic or Basic Conditions
The most widely documented method for synthesizing Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate involves a nucleophilic substitution reaction between ethyl acetoacetate and diisopropylamine. This approach leverages the electrophilic nature of the β-ketoester carbonyl group, which is activated for attack by the amine nucleophile.
Reaction Mechanism :
- Activation : Under acidic conditions (e.g., HCl), protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
- Nucleophilic Attack : Diisopropylamine attacks the activated carbonyl, forming a tetrahedral intermediate.
- Deprotonation and Elimination : The intermediate collapses, eliminating water and forming the amide bond.
Typical Protocol :
- Reactants : Ethyl acetoacetate (1.0 equiv), diisopropylamine (1.2 equiv).
- Conditions : Reflux in ethanol or toluene with catalytic HCl (0.1 equiv) at 80–100°C for 6–12 hours.
- Workup : Neutralization with aqueous NaOH, extraction with ethyl acetate, and purification via vacuum distillation or column chromatography.
- Yield : 70–85%.
Variants :
- Basic Conditions : Using NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C. Yields are comparable (65–78%) but require longer reaction times (12–24 hours).
Catalyzed Condensation with Diisopropylethylammonium Acetate (DIPEAc)
Diisopropylethylammonium acetate (DIPEAc), an ionic liquid, has emerged as an efficient catalyst for β-ketoamide synthesis. This method enhances reaction rates and yields under solvent-free conditions.
Procedure :
- Reactants : Ethyl acetoacetate (1.0 equiv), diisopropylamine (1.1 equiv).
- Catalyst : DIPEAc (10–20 mol%).
- Conditions : Stirring at 50–60°C for 2–4 hours.
- Workup : Extraction with diethyl ether, followed by solvent evaporation.
- Yield : 90–94%.
Advantages :
- Solvent-Free : Reduces environmental impact.
- Recyclability : DIPEAc can be reused for up to four cycles without significant loss in activity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing reaction times from hours to minutes.
Protocol :
- Reactants : Ethyl acetoacetate (1.0 equiv), diisopropylamine (1.2 equiv).
- Catalyst : p-Toluenesulfonic acid (p-TSA, 5 mol%).
- Conditions : Microwave irradiation at 100°C for 15–30 minutes in ethanol.
- Yield : 88–92%.
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 100°C |
| Irradiation Time | 20 minutes |
| Catalyst Loading | 5 mol% p-TSA |
One-Pot Tandem Reactions
This method integrates multiple steps (e.g., Claisen condensation and amidation) into a single vessel, improving efficiency.
Example :
- Claisen Condensation : Ethyl acetate and diethyl carbonate form ethyl acetoacetate in situ.
- Amidation : Diisopropylamine is added directly to the reaction mixture.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Catalyst | Solvent |
|---|---|---|---|---|
| Acidic Conditions | 70–85 | 6–12 h | HCl | Ethanol |
| Basic Conditions | 65–78 | 12–24 h | NaOH | DMF |
| DIPEAc-Catalyzed | 90–94 | 2–4 h | DIPEAc | Solvent-free |
| Microwave-Assisted | 88–92 | 15–30 min | p-TSA | Ethanol |
| One-Pot Tandem | 75–80 | 8 h | Mg/Fe Hydrotalcite | Toluene |
Key Observations :
- Catalytic Efficiency : DIPEAc offers the highest yields and shortest reaction times.
- Sustainability : Solvent-free and microwave methods align with green chemistry principles.
Mechanistic Insights and Side Reactions
- Side Products : Over-alkylation of diisopropylamine or decomposition of the β-ketoester under harsh acidic conditions.
- Mitigation Strategies :
- Use stoichiometric control (1.1–1.2 equiv amine).
- Avoid excessive temperatures (>100°C).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Alkaline hydrolysis :
Similar hydrolysis mechanisms are observed in ethyl 3-amino-3-oxopropanoate derivatives under basic conditions (CAS 7597-56-0) .
-
Acidic hydrolysis :
Produces the same carboxylic acid but with slower kinetics due to reduced nucleophilicity of water in acidic media.
Amide Functional Group Reactivity
The di(isopropyl)amide moiety participates in:
-
Nucleophilic acyl substitution with amines or alcohols.
-
Condensation reactions with carbonyl compounds (e.g., Knoevenagel reactions), as seen in polysubstituted pyrrole syntheses .
For instance, reaction with arylglyoxals and malononitrile derivatives forms intermediates for heterocyclic systems (Fig. 4 in ).
Cyclization and Heterocycle Formation
The compound serves as a precursor in multicomponent reactions (MCRs):
-
Pyrrole synthesis : Reacts with amines and carbonyl compounds via Michael addition and cyclization (Fig. 5 in ).
-
Imidazo[1,2-a]pyrazine derivatives : Analogous ethyl 3-bromo-2-oxopropanoate reacts with aminopyrazines to form fused heterocycles (50.6% yield under reflux) .
Reduction Reactions
The keto group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
This reactivity is inferred from reductions of structurally related β-keto esters .
Research Gaps and Recommendations
Scientific Research Applications
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The ethyl 3-oxopropanoate core is shared among several derivatives, but substituents at the 3-position dictate their chemical behavior and applications. Key structural analogs include:
Aryl-Substituted Derivatives
- Ethyl 3-(4'-methylphenyl)-3-oxopropanoate: Features a 4-methylphenyl group, enabling aromatic interactions in drug design. Used in pyrazolone synthesis for antifungal and antibacterial applications .
- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: The difluorophenyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for protease inhibitor synthesis .
Alkylamino-Substituted Derivatives
- Ethyl 3-(allylamino)-3-oxopropanoate: Contains an allylamino group, offering reactivity for Michael additions and cyclizations. Synthesized in 46% yield via hydrazine cyclization .
- Ethyl 3-[(1-phenylethyl)amino]-3-oxopropanoate: A bulky phenylethylamino substituent that influences stereoelectronic properties, synthesized in 51% yield for heterocyclic compound studies .
Heteroaromatic-Substituted Derivatives
- Ethyl 3-[(6-methylpyridine-2-yl)amino]-3-oxopropanoate: Exhibits pyridine-based coordination sites, used in anticancer agent development targeting AIMP2-DX2 .
- Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate: Nitropyridine substituent facilitates electrophilic substitution reactions, synthesized in 50% yield for nitration studies .
Physicochemical Properties
- Melting Points: Ethyl 3-(allylamino)-3-oxopropanoate: 74–76°C Ethyl 3-[(1-phenylethyl)amino]-3-oxopropanoate: 82–84°C Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate: Expected to be lower (<70°C) due to bulky diisopropyl group reducing crystallinity.
- Solubility: Diisopropylamino derivatives are less polar than aryl-substituted analogs, favoring organic solvents (e.g., THF, DCM) .
Biological Activity
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethyl ester and a diisopropyl amino group. This structural configuration is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it may affect kinases that play critical roles in cell growth and proliferation.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines, making it a candidate for anticancer therapy.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on available research findings.
Case Studies
- Cancer Cell Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism involved the activation of apoptotic pathways through caspase activation, leading to programmed cell death.
- Inflammatory Disease Models : In animal models of inflammatory diseases, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential application in treating conditions like arthritis or colitis.
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound. Modifications to the diisopropyl amino group have been evaluated for their effects on potency and selectivity against target enzymes. These findings are crucial for optimizing the compound's therapeutic profile.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate?
- Methodology : The compound can be synthesized via acylation of secondary amines with activated esters. For example, ethyl iminodiacetate derivatives react with acyl chlorides (e.g., 2-ethoxycarbonylacetyl chloride) in the presence of triethylamine, followed by cyclization under basic conditions . Alternatively, transition-metal-free cross-dehydrogenative coupling protocols at low temperatures (e.g., using NaOtBu and ZnCl₂) have been employed for structurally related esters .
- Key Considerations : Reaction efficiency depends on solvent choice (e.g., methylene chloride for acylation), stoichiometry of reagents, and purification via flash chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the ester carbonyl (δ ~165–175 ppm) and tertiary amine groups.
- LC-MS : Used to verify molecular weight and purity (e.g., [M+H]+ ion detection) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly for stereochemical assignments .
Q. How does the compound participate in common organic reactions?
- Reactivity :
- Oxidation : The tertiary amine group can undergo oxidation to form nitroxides using agents like m-CPBA.
- Nucleophilic Substitution : The ester carbonyl is susceptible to nucleophilic attack (e.g., Grignard reagents) to form ketones or alcohols .
- Condensation Reactions : Reacts with arylhydrazines to form hydrazone derivatives, useful in heterocyclic synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodology :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate acylation steps .
- Temperature Control : Low-temperature conditions (-40°C) minimize side reactions during reductions (e.g., NaBH₄ in EtOH) .
- Purification : Employ gradient flash chromatography (e.g., n-heptane/EtOAc) to isolate high-purity products .
- Data-Driven Approach : Monitor reaction progress via TLC or in-situ IR spectroscopy to adjust parameters dynamically.
Q. How to address discrepancies in spectroscopic or crystallographic data?
- Resolution Strategies :
- Multi-Technique Validation : Cross-validate NMR data with HSQC/HMBC experiments to resolve ambiguous signals.
- Computational Refinement : Use density functional theory (DFT) to model electronic environments and compare with experimental spectra .
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to refine structures from twinned datasets .
Q. What role does this compound play in medicinal chemistry research?
- Applications :
- Enzyme Inhibition : Derivatives (e.g., ethyl 3-amino-2-(cyclopentylmethyl)propanoate) act as intermediates for protease inhibitors .
- Prodrug Design : The ester group enhances bioavailability; hydrolysis in vivo releases active carboxylic acids .
Q. What computational tools predict its reactivity in novel reaction environments?
- Tools :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
- Docking Studies : Predict binding affinities for biological targets (e.g., using AutoDock Vina).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
